N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea
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Overview
Description
N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea is a compound that features an imidazole ring and a phenylurea moiety
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea typically involves the reaction of 2-(1H-imidazol-1-yl)aniline with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced phenylurea derivatives.
Substitution: Substituted phenylurea derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)phenylurea
- N-(1H-benzo[d]imidazol-2-yl)phenylurea
- N-(1H-imidazol-4-yl)phenylurea
Uniqueness
N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea is unique due to the specific positioning of the imidazole ring and the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities .
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJMWRJVVMYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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